molecular formula C19H21FN2O4S B6542800 1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide CAS No. 1060370-80-0

1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide

Cat. No.: B6542800
CAS No.: 1060370-80-0
M. Wt: 392.4 g/mol
InChI Key: LLUQCVHHVMVQSN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide (CAS: 339103-34-3) is a sulfonamide derivative characterized by a 4-fluorophenyl group, a methanesulfonamide moiety, and a morpholine ring linked via a ketone-containing ethyl chain . This compound shares structural similarities with bioactive molecules targeting receptors such as vasopressin or enzymes like carbonic anhydrase. Its synthesis typically involves coupling reactions between sulfonamide precursors and morpholine derivatives, followed by purification via column chromatography and structural validation using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c20-17-5-1-16(2-6-17)14-27(24,25)21-18-7-3-15(4-8-18)13-19(23)22-9-11-26-12-10-22/h1-8,21H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUQCVHHVMVQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzaldehyde and 4-(2-morpholin-4-yl-2-oxoethyl)aniline. These intermediates are then subjected to a series of reactions, including condensation and sulfonation, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(4-Morpholinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide

  • Structure: Replaces the 4-fluorophenyl group with a 4-phenoxyphenyl moiety.
  • The phenoxy group may enhance lipophilicity, affecting membrane permeability .
  • Synthesis: Similar coupling strategies are employed, but yields vary due to steric hindrance from the phenoxy group .

N-[4-[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide Hydrochloride

  • Structure : Substitutes the morpholine ring with a piperidine-carboxyl group.
  • Activity : Piperidine derivatives often exhibit improved bioavailability due to enhanced solubility. However, the hydrochloride salt in this compound may reduce CNS penetration compared to the free base form of the target molecule .
  • Applications : Reported as a vasopressin receptor antagonist, suggesting shared therapeutic targets with morpholine-containing analogs .

4-Fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide Derivatives

  • Structural Variants : lists compounds like 6k and 6l, where the morpholine is retained, but additional substituents (e.g., benzhydryl groups) are introduced.
  • Synthetic Yields : Ranged from 45% to 72%, influenced by steric and electronic factors during coupling reactions .

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Structure : Integrates a pyrimidine ring instead of the ethyl linker, introducing hydrogen-bonding sites.
  • Bioactivity : Pyrimidine derivatives often exhibit antiviral or anticancer properties, differing from the receptor-targeted activity of morpholine-based sulfonamides .
  • Characterization : Validated via single-crystal X-ray diffraction, highlighting planar geometry that may enhance stacking interactions .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Bioactivity Notes Reference ID
1-(4-Fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide 454.9 Fluorophenyl, morpholine, sulfonamide Not reported Receptor antagonism (hypothesized)
N-[2-(4-Morpholinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide ~450 Phenoxyphenyl, morpholine, sulfonamide Not reported Enhanced lipophilicity
N-[4-[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide HCl 454.9 Piperidine, fluorophenyl, sulfonamide Not reported Vasopressin receptor antagonist
6k (from ) ~500 Benzhydrylpiperazine, sulfonamide 182–195 Enzymatic inhibition potential

Research Findings and Implications

  • Morpholine vs. Piperidine Rings : Morpholine derivatives generally exhibit better water solubility due to the oxygen atom’s polarity, whereas piperidine analogs may show improved metabolic stability .
  • Sulfonamide Linkers : Compounds with flexible ethyl chains (e.g., target molecule) demonstrate higher conformational adaptability for receptor binding compared to rigid pyrimidine-based derivatives .

Biological Activity

1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Morpholine Ring : Increases solubility and bioavailability.
  • Methanesulfonamide Moiety : Imparts potential inhibitory effects on various enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The binding may lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various pharmacological effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AntiproliferativeExhibits significant inhibition of cancer cell lines, notably HeLa cells.
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways.
AntimicrobialDemonstrates antimicrobial properties against various bacterial strains.
CytotoxicityInduces cytotoxic effects in tumor cells, leading to apoptosis.

Antiproliferative Activity

A study examining the antiproliferative effects of various derivatives found that modifications to the compound retained significant activity against HeLa cells. The presence of the morpholine moiety was crucial for maintaining cytotoxicity, suggesting that structural integrity is vital for biological efficacy .

Enzyme Interaction Studies

Research has indicated that this compound can interact with enzymes such as carbonic anhydrase and certain kinases. These interactions may lead to altered enzyme kinetics, which can be beneficial in therapeutic contexts, particularly in cancer treatment .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of this compound revealed effectiveness against a range of bacterial pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

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